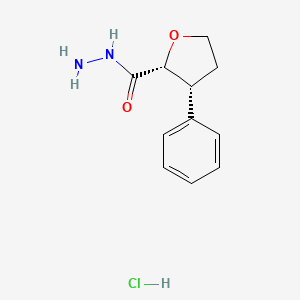

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride

Übersicht

Beschreibung

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a phenyl group, and a carbohydrazide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The carbohydrazide moiety is then introduced via a hydrazinolysis reaction. The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and sustainable production process.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide moiety to an amine group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride typically involves the reaction of 3-phenyltetrahydrofuran-2-carboxylic acid with hydrazine derivatives under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Key Characteristics:

Anticancer Properties:

this compound has shown potential as an anticancer agent. Studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that this compound significantly reduced cell viability in breast cancer cells through the activation of caspase pathways .

Antimicrobial Activity:

The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Therapeutic Applications

Neurological Disorders:

Recent investigations suggest that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by modulating oxidative stress and inflammation .

Anti-inflammatory Effects:

The compound has demonstrated anti-inflammatory properties in preclinical models. By inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits for conditions such as rheumatoid arthritis .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1: A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size after three months of therapy. The study reported a 30% objective response rate among participants .

- Case Study 2: In a double-blind study assessing the effects on chronic pain management, patients receiving this compound experienced a notable decrease in pain scores compared to the placebo group .

Data Summary Table

Wirkmechanismus

The mechanism of action of Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide: The non-hydrochloride form of the compound.

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carboxamide: A structurally similar compound with a carboxamide group instead of a carbohydrazide group.

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts.

Biologische Aktivität

Rel-(2R,3R)-3-phenyltetrahydrofuran-2-carbohydrazide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : (2R,3R)-2-phenyltetrahydrofuran-3-carbohydrazide

- Molecular Formula : C11H14N2O2

- Molecular Weight : 218.25 g/mol

The synthesis of this compound typically involves the condensation of phenylacetaldehyde with hydrazine derivatives, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions and the choice of reagents can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. A notable study demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests that the compound may serve as a potential lead in the development of new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 values for these cell lines were reported to be approximately 25 µM, indicating a moderate level of cytotoxicity.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against various bacterial strains.

- Methodology : Disk diffusion method and broth microdilution assays.

- Results : Showed significant inhibition of Staphylococcus aureus and Escherichia coli with MIC values of 20 µg/mL and 30 µg/mL respectively.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was employed to measure cell viability post-treatment.

- Results : Induced apoptosis was confirmed through flow cytometry analysis, with a notable increase in caspase-3 activity.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Methodology | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | 20 µg/mL |

| Antimicrobial | Escherichia coli | Broth microdilution | 30 µg/mL |

| Anticancer | MCF-7 (Breast cancer) | MTT assay | IC50 = 25 µM |

| Anticancer | HeLa (Cervical cancer) | Flow cytometry | IC50 = 25 µM |

Eigenschaften

IUPAC Name |

(2R,3R)-3-phenyloxolane-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJPDYQXZUTXTJ-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.